Cas no 92644-77-4 (tert-Butyl-(2-phenylcyclopropyl)carbamate)

Technical Introduction: tert-Butyl-(2-phenylcyclopropyl)carbamate is a specialized carbamate derivative featuring a phenyl-substituted cyclopropane ring. This compound is of interest in organic synthesis and pharmaceutical research due to its rigid cyclopropyl scaffold, which can impart conformational constraints to molecular frameworks. The tert-butoxycarbonyl (Boc) protecting group enhances its utility in peptide and medicinal chemistry by providing stability under basic conditions while allowing selective deprotection under acidic conditions. Its structural features make it a valuable intermediate for constructing bioactive molecules, particularly in the development of protease inhibitors or conformationally restricted analogs. The product is typically characterized by high purity and consistent performance in synthetic applications.
tert-Butyl-(2-phenylcyclopropyl)carbamate structure
92644-77-4 structure
Product Name:tert-Butyl-(2-phenylcyclopropyl)carbamate
CAS No:92644-77-4
MF:C14H19NO2
MW:233.30616402626
MDL:MFCD21106315
CID:2449253
PubChem ID:54064459
Update Time:2025-06-08

tert-Butyl-(2-phenylcyclopropyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (2-phenylcyclopropyl)carbamate
    • N-Boc-2-phenylcyclopropylamine
    • tert-butyl N-(2-phenylcyclopropyl)carbamate
    • tert-butyl N-[(1R,2S)-2-phenylcyclopropyl]carbamate
    • TERT-BUTYL ((1S,2S)-2-PHENYLCYCLOPROPYL)CARBAMATE
    • AK550271
    • SY037543
    • O-t-butyl-N-(2-phenylcyclopropyl)carbamate
    • 1,1-Dimethylethyl N-(2-phenylcyclopropyl)carbamate (ACI)
    • Carbamic acid, (2-phenylcyclopropyl)-, 1,1-dimethylethyl ester (9CI)
    • Cyclopropanecarbamic acid, 2-phenyl-, tert-butyl ester (7CI)
    • CS-12105
    • SY073800
    • F31256
    • tert-butyl 2-phenylcyclopropylcarbamate
    • MFCD21106315
    • 92644-77-4
    • (1R,2S)-N-Boc-2-phenylcyclopropanamine
    • AKOS013100999
    • DA-40466
    • Carbamic acid, (2-phenylcyclopropyl)-, 1,1-dimethylethyl ester
    • MFCD24466617
    • SCHEMBL4817372
    • tert-Butyl-(2-phenylcyclopropyl)carbamate
    • MDL: MFCD21106315
    • Inchi: 1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)
    • InChI Key: MBZAGPLGLMIZOL-UHFFFAOYSA-N
    • SMILES: O=C(NC1C(C2C=CC=CC=2)C1)OC(C)(C)C

Computed Properties

  • Exact Mass: 233.141578849g/mol
  • Monoisotopic Mass: 233.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 351.1±22.0 °C at 760 mmHg
  • Flash Point: 166.2±22.3 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

tert-Butyl-(2-phenylcyclopropyl)carbamate Security Information

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tert-Butyl-(2-phenylcyclopropyl)carbamate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ;  rt → reflux
1.2 Reagents: Diphenylphosphoryl azide ;  reflux; 0.5 h, rt; rt → 85 °C; overnight, 85 °C
1.3 Reagents: Water
Reference
Process for preparation of (1R,2S)-2-arylcyclopropylamine derivative from 3-aryl acrylic acid
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Acetone ;  2 h, -10 °C
1.2 Reagents: Sodium azide Solvents: Water ;  3 h
1.3 Solvents: Toluene ;  3 h, 90 °C
1.4 36 h, 90 °C
Reference
Catalytic aerobic production of imines en route to mild, green, and concise derivatization of amines
Sonobe, Toshiaki; Oisaki, Kounosuke; Kanai, Motomu, Chemical Science, 2012, 3(11), 3249-3255

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide ;  0 °C; overnight, 90 °C
Reference
Preparation of (aminodihydropyrrolo[3,4-d]pyrimidinyl)(triazolylethoxy)ethanones as autotoxin inhibitor
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 0 °C → rt
Reference
Design and synthesis of tranylcypromine derivatives as novel LSD1/HDACs dual inhibitors for cancer treatment
Duan, Ying-Chao; Ma, Yong-Cheng; Qin, Wen-Ping; Ding, Li-Na; Zheng, Yi-Chao; et al, European Journal of Medicinal Chemistry, 2017, 140, 392-402

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Amadis Chemical Company Limited
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(CAS:92644-77-4)tert-Butyl-(2-phenylcyclopropyl)carbamate
Order Number:A860007
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:21
Price ($):256.0
Email:sales@amadischem.com

Additional information on tert-Butyl-(2-phenylcyclopropyl)carbamate

Professional Introduction to Tert-Butyl-(2-phenylcyclopropyl)carbamate (CAS No. 92644-77-4)

Tert-butyl-(2-phenylcyclopropyl)carbamate, with the chemical formula C12H15NO2 and CAS number 92644-77-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science. The unique structural features of tert-butyl-(2-phenylcyclopropyl)carbamate, particularly its tert-butyl and phenylcyclopropyl substituents, contribute to its distinctive chemical properties and potential biological activities.

The tert-butyl group, a branched alkyl group, is known for its steric hindrance and stability, which can influence the reactivity and selectivity of the compound in various chemical transformations. On the other hand, the phenylcyclopropyl moiety introduces a rigid aromatic ring system fused with a cyclopropyl ring, enhancing the compound's complexity and potential for interactions with biological targets. These structural elements make tert-butyl-(2-phenylcyclopropyl)carbamate a valuable scaffold for designing novel molecules with tailored properties.

In recent years, there has been growing interest in the development of carbamate-based compounds due to their broad spectrum of biological activities. Carbamates have been explored as intermediates in the synthesis of pharmaceuticals, including herbicides, insecticides, and therapeutic agents. The mechanistic studies on carbamates have revealed their role as key intermediates in various biochemical pathways, making them attractive for drug discovery efforts.

One of the most compelling aspects of tert-butyl-(2-phenylcyclopropyl)carbamate is its potential as a building block for more complex molecules. The presence of both electron-donating and electron-withdrawing groups in its structure allows for diverse functionalization strategies, enabling chemists to modify its properties for specific applications. For instance, the phenyl ring can be further functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, while the carbamate group can undergo hydrolysis or amidation under different conditions.

The synthesis of tert-butyl-(2-phenylcyclopropyl)carbamate typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the reaction of 2-phenylcyclopropanone with diethyl carbonate in the presence of a base catalyst to form the corresponding carbamate ester. Subsequent reduction or transformation steps can then yield the desired product. These synthetic strategies highlight the compound's accessibility and utility in both academic and industrial settings.

The pharmacological potential of tert-butyl-(2-phenylcyclopropyl)carbamate has been explored in several preclinical studies. Its structural motif suggests possible interactions with enzymes and receptors involved in pain perception, inflammation, and neurodegenerative diseases. For instance, carbamate derivatives have shown promise as analgesics by modulating neurotransmitter release or inhibiting pain-related signaling pathways. Additionally, the rigid bicyclic system may enhance binding affinity to biological targets, making it a candidate for drug development.

In conclusion, tert-butyl-(2-phenylcyclopropyl)carbamate (CAS No. 92644-77-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and biological relevance, make it a valuable asset for chemists and biologists alike. As research continues to uncover new applications for carbamate-based compounds, tert-butyl-(2-phenylcyclopropyl)carbamate is poised to play a crucial role in the development of innovative therapeutic agents.

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Amadis Chemical Company Limited
(CAS:92644-77-4)tert-Butyl-(2-phenylcyclopropyl)carbamate
A860007
Purity:99%
Quantity:1g
Price ($):256.0
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